molecular formula C12H9NO3 B6386463 4-(3-Hydroxyphenyl)picolinic acid CAS No. 1258610-01-3

4-(3-Hydroxyphenyl)picolinic acid

Cat. No.: B6386463
CAS No.: 1258610-01-3
M. Wt: 215.20 g/mol
InChI Key: ZFVBJQQXRBZBTO-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a hydroxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)picolinic acid typically involves the reaction of 3-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 4-(3-oxo-phenyl)picolinic acid.

    Reduction: Formation of 4-(3-hydroxyphenyl)picolinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects. This interaction can inhibit viral replication and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyphenyl)picolinic acid is unique due to the presence of the hydroxyphenyl group, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other picolinic acid derivatives and contributes to its diverse applications in research and industry .

Properties

IUPAC Name

4-(3-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-13-11(7-9)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBJQQXRBZBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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